![molecular formula C20H15N5O2S3 B2774073 N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 1351595-66-8](/img/structure/B2774073.png)

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

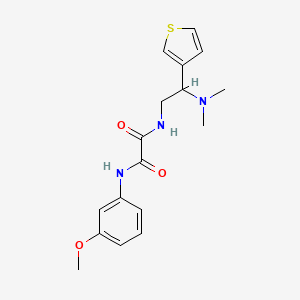

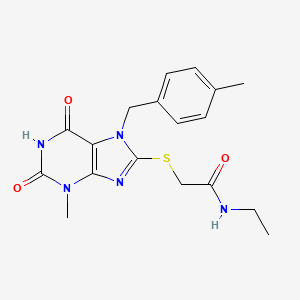

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H15N5O2S3 and its molecular weight is 453.55. The purity is usually 95%.

BenchChem offers high-quality N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

The compound has been evaluated for its biocidal effects against four bacterial and two fungal strains . The results indicate a stronger inhibitory effect of the compound against E. coli .

α-Glucosidase Inhibition

The compound has been identified as a potent inhibitor of α-glucosidase, even better than the standard drug Acarbose . This makes it potentially useful in the treatment of diabetes mellitus, a chronic metabolic disorder characterized by persistent hyperglycemia .

Anticancer Activity

Some derivatives of the compound have shown strong cytotoxicity against three human cancer cell lines: SW620 (human colon cancer), PC3 (prostate cancer), and NCI-H23 (lung cancer) . This suggests potential for further development as an anticancer agent .

Acetylcholine Esterase (AChE) Inhibition

The compound was initially designed as an AChE inhibitor based on the structural feature of donepezil, a known AChE inhibitor which is currently used clinically to treat Alzheimer’s disease (AD) . Two compounds were found to be the most potent in inhibition of AChE .

Free Radical-Scavenging Activity

In DPPH free radical-scavenging assay, most compounds showed only weak scavenging activity . However, this suggests potential for further research into the compound’s antioxidant properties .

Structural Diversity

Indoline and its derivatives offer a high degree of structural diversity which proves their usefulness in the search for new leads . This makes the compound a valuable tool in the development of new bioactive molecules .

Mechanism of Action

Target of Action

The primary target of this compound is the LasB system of Gram-negative bacteria . This system is part of the quorum sensing pathways that bacteria use for cell-cell communication .

Mode of Action

The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition disrupts bacterial cell-cell communication, which can affect various bacterial behaviors such as biofilm formation and virulence production .

Biochemical Pathways

The compound affects the quorum sensing pathways of bacteria . These pathways allow bacteria to respond to external factors such as nutrient availability and defense mechanisms, and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .

Pharmacokinetics

The compound has been evaluated for its growth inhibitory activities at high concentrations up to 1000 μg ml −1 toward pseudomonas aeruginosa .

Result of Action

The compound’s action results in the inhibition of the LasB quorum sensing system, which can lead to a reduction in biofilm formation and virulence production . This can potentially disrupt the pathogenesis of Gram-negative bacteria .

Action Environment

The action of the compound can be influenced by environmental factors such as nutrient availability and defense mechanisms, as these factors can affect the quorum sensing pathways that the compound targets . .

properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N5O2S3/c26-16(25-10-9-12-5-1-3-7-14(12)25)11-28-20-24-23-19(30-20)22-17(27)18-21-13-6-2-4-8-15(13)29-18/h1-8H,9-11H2,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIHFRUXGFUMCPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(S3)NC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-ethyl-5-methyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-carboxamide](/img/structure/B2773995.png)

![Ethyl 2-[[4-methyl-5-[[(3,4,5-triethoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2773998.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2773999.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2774004.png)

![2-{[(Tert-butoxy)carbonyl]amino}-3-phenylpentanoic acid](/img/structure/B2774008.png)

![N-benzyl-2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774011.png)

![N-[cyano(2,4-difluorophenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2774013.png)